molecular formula C21H17ClN2O2 B12002686 N'-Benzylidene-2-((4-chlorobenzyl)oxy)benzohydrazide CAS No. 347402-08-8

N'-Benzylidene-2-((4-chlorobenzyl)oxy)benzohydrazide

Cat. No.: B12002686
CAS No.: 347402-08-8
M. Wt: 364.8 g/mol
InChI Key: SISKMNBQGHHCEE-OEAKJJBVSA-N
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Description

N’-Benzylidene-2-((4-chlorobenzyl)oxy)benzohydrazide is a chemical compound with the following properties:

    Molecular Formula: CHClNO

    CAS Number: 347402-08-8

    Molecular Weight: 364.835 g/mol

This compound belongs to the class of hydrazides and is characterized by the presence of a benzylidene group and a chlorobenzyl ether moiety.

Preparation Methods

Synthetic Routes: The synthetic preparation of N’-Benzylidene-2-((4-chlorobenzyl)oxy)benzohydrazide involves the condensation reaction between 2-((4-chlorobenzyl)oxy)benzohydrazide and benzaldehyde. The reaction typically occurs in a solvent such as ethanol or methanol, and an acid catalyst (e.g., acetic acid) is often employed.

Industrial Production Methods: While specific industrial production methods are not widely documented, researchers have synthesized this compound in the laboratory setting

Chemical Reactions Analysis

Reactivity: N’-Benzylidene-2-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions at the benzylidene or chlorobenzyl positions are possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chlorobenzyl group.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, reduction may yield N’-Benzylidene-2-((4-chlorobenzyl)oxy)benzohydrazide with modified functional groups.

Scientific Research Applications

    Chemistry: As a building block for designing novel compounds.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its pharmacological properties.

    Industry: Developing new materials or catalysts.

Mechanism of Action

The precise mechanism by which N’-Benzylidene-2-((4-chlorobenzyl)oxy)benzohydrazide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While N’-Benzylidene-2-((4-chlorobenzyl)oxy)benzohydrazide is unique due to its specific substituents, related compounds include:

    N’-(2-(Allyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide:

    N’-(3-(Benzyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide:

These compounds share structural similarities but differ in their substituents, leading to distinct properties and reactivity.

Properties

CAS No.

347402-08-8

Molecular Formula

C21H17ClN2O2

Molecular Weight

364.8 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide

InChI

InChI=1S/C21H17ClN2O2/c22-18-12-10-17(11-13-18)15-26-20-9-5-4-8-19(20)21(25)24-23-14-16-6-2-1-3-7-16/h1-14H,15H2,(H,24,25)/b23-14+

InChI Key

SISKMNBQGHHCEE-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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